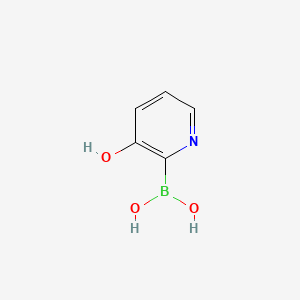

Ácido (3-hidroxipirimidin-2-il)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

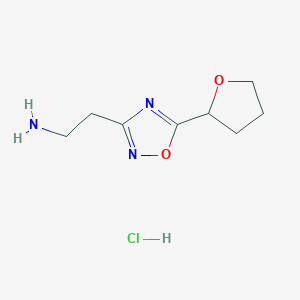

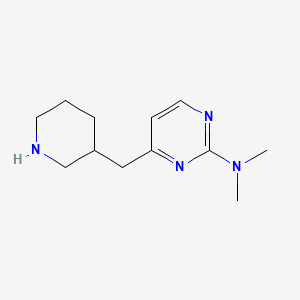

“(3-Hydroxypyridin-2-yl)boronic acid” is a heterocyclic building block . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) . It has also been used in the synthesis of mammalian target of rapamycin (mTOR) inhibitors .

Synthesis Analysis

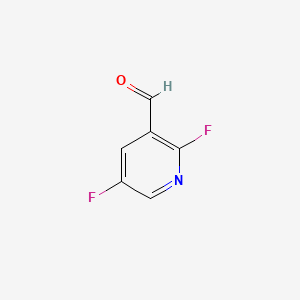

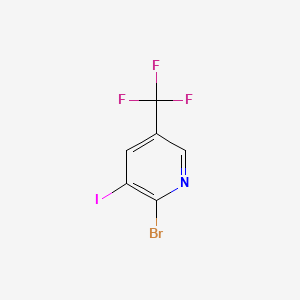

The synthesis of “(3-Hydroxypyridin-2-yl)boronic acid” involves several steps. One method involves a regioselective halogen–metal exchange using n-butyllithium and subsequent quenching with triisopropylborate starting from appropriate dihalopyridines . Another method involves catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “(3-Hydroxypyridin-2-yl)boronic acid” is represented by the formula CHBNO . The average mass is 138.917 Da and the monoisotopic mass is 139.044067 Da .Chemical Reactions Analysis

“(3-Hydroxypyridin-2-yl)boronic acid” is involved in several chemical reactions. It is used as a reagent for phosphine-free Suzuki-Miyaura cross-coupling reactions . It also participates in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-Hydroxypyridin-2-yl)boronic acid” include a density of 1.4±0.1 g/cm^3 . The boiling point is 500.8±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol . The flash point is 256.7±32.9 °C .Aplicaciones Científicas De Investigación

Catálisis en reacciones de acoplamiento cruzado

El ácido (3-hidroxipirimidin-2-il)borónico se utiliza en catálisis, particularmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura. Esta aplicación es significativa debido a la capacidad de la reacción para formar enlaces carbono-carbono en condiciones suaves y tolerantes a grupos funcionales, lo cual es esencial para sintetizar moléculas orgánicas complejas .

Síntesis de fármacos

El compuesto juega un papel en la síntesis de fármacos, donde sus propiedades se aprovechan para crear nuevos productos farmacéuticos. Su reactividad con diversos sustratos orgánicos lo convierte en una herramienta valiosa en la química medicinal.

Ciencia de materiales

En la ciencia de materiales, el ácido (3-hidroxipirimidin-2-il)borónico contribuye al desarrollo de nuevos materiales, posiblemente debido a su interacción con polímeros u optoelectrónica, mejorando sus propiedades o funcionalidad .

Aplicaciones de detección

Los ácidos bórico, incluido el ácido (3-hidroxipirimidin-2-il)borónico, se utilizan en aplicaciones de detección debido a sus interacciones con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro. Esto lleva a su utilidad tanto en ensayos homogéneos como en sistemas de detección heterogéneos .

5. Aminocarbonilación intramolecular catalizada por paladio en tándem y anulación Este compuesto está involucrado en secuencias de reacción complejas como la aminocarbonilación intramolecular catalizada por paladio en tándem y la anulación, que son técnicas sintéticas avanzadas que se utilizan para construir estructuras orgánicas intrincadas .

N-Arilación utilizando catalizador de acetilacetonato de cobre

El ácido (3-hidroxipirimidin-2-il)borónico también se utiliza en reacciones de N-arilación facilitadas por catalizadores de acetilacetonato de cobre. Este tipo de reacción es crucial para formar enlaces carbono-nitrógeno, que son fundamentales en muchos compuestos orgánicos .

Safety and Hazards

Direcciones Futuras

The future directions of “(3-Hydroxypyridin-2-yl)boronic acid” could involve further exploration of its potential applications in organic synthesis . Its use in the synthesis of non-nucleoside inhibitors of HCV RNA-dependent RNA polymerase NS5B and mTOR inhibitors suggests potential applications in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of (3-Hydroxypyridin-2-yl)boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers a formally nucleophilic organic group to the palladium catalyst . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by (3-Hydroxypyridin-2-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may influence its bioavailability.

Result of Action

The molecular effect of (3-Hydroxypyridin-2-yl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reaction.

Action Environment

The action of (3-Hydroxypyridin-2-yl)boronic acid can be influenced by various environmental factors. For instance, the yield and regioselectivity of the iridium- and rhodium-catalyzed C-H bond borylation reactions, which are used in the synthesis of pyridinylboronic acids, can be affected by the choice of ligands . Additionally, the compound should be stored under -20°C in an inert atmosphere for stability .

Propiedades

IUPAC Name |

(3-hydroxypyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVZVHMGMYUHQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694446 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245942-28-2 |

Source

|

| Record name | (3-Hydroxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)

![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)

![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate;hydrochloride](/img/structure/B567011.png)